4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-
Overview
Description
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is a heterocyclic compound that contains a thiazolidinone ring. Compounds with thiazolidinone structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl and furanylmethyl groups may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of a 4-chlorophenyl isothiocyanate with a furan-2-ylmethylamine under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the thiazolidinone ring or the chlorophenyl group, resulting in different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, and antiviral activities. It can be used in the development of new pharmaceuticals targeting specific pathogens.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It may be investigated for its potential to inhibit cancer cell growth or reduce inflammation in various diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-thienylmethyl)-
- 4-Thiazolidinone, 2-(4-bromophenyl)-3-(2-furanylmethyl)-
- 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-pyridylmethyl)-
Uniqueness
The uniqueness of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of the furanylmethyl group, in particular, may enhance its interaction with certain biological targets, leading to improved efficacy or selectivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-11-5-3-10(4-6-11)14-16(13(17)9-19-14)8-12-2-1-7-18-12/h1-7,14H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNAAWMXCZUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403133 | |
Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303226-46-2 | |
Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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